
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is a heterocyclic compound that contains phosphorus and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione typically involves the reaction of triphenylphosphine with sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiophosphinine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinine ring to a more reduced form.
Substitution: The phenyl groups attached to the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another heterocyclic compound with similar structural features but containing nitrogen atoms instead of phosphorus and sulfur.
2,4,6-Triphenyl-1,3,5-dithiazine: Contains sulfur atoms in its ring structure, similar to the thiophosphinine compound.
2,4,5-Triphenylimidazole: A compound with a similar triphenyl substitution pattern but with an imidazole ring.
Uniqueness
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114856-24-5 |
|---|---|
Molecular Formula |
C22H19PS2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,4,5-triphenyl-2-sulfanylidene-3,6-dihydro-1,2λ5-thiaphosphinine |
InChI |
InChI=1S/C22H19PS2/c24-23(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-25-23)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
HSHYWOODUCCDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CSP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

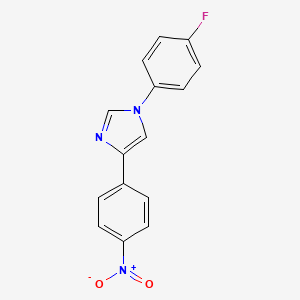
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)

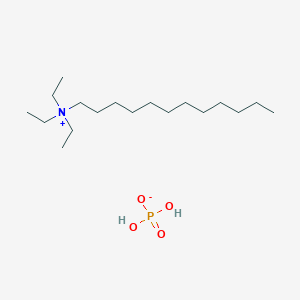
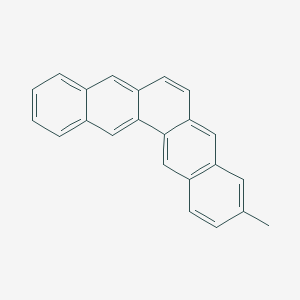

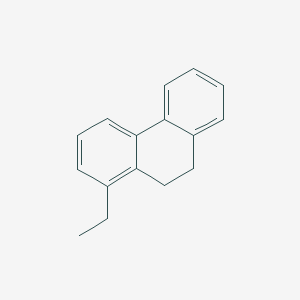

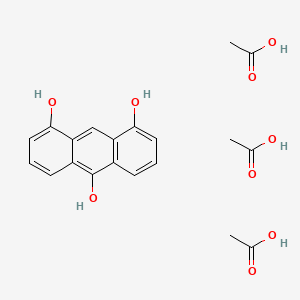
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
